The synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one can be accomplished through various methods, with one notable approach involving the use of azido triflates as intermediates. The following steps outline a general synthetic route:
This synthetic pathway has been optimized for yield and purity, with reported yields around 53% for the final product .
The molecular structure of 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one features a pyrrolidinone ring fused with a phenyl group substituted at the para position with a trifluoromethyl group. Key structural characteristics include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure, providing detailed insights into the chemical environment of protons and functional groups within the molecule .
3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one can participate in various chemical reactions due to its functional groups, including:
These reactions are crucial for further functionalization and optimization in drug design processes.
The mechanism of action for 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one primarily involves its interaction with biological targets such as receptors in the central nervous system. It has been shown to bind selectively to cannabinoid receptors, particularly CB1 receptors, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood stabilization .
The binding affinity and selectivity are influenced by the trifluoromethyl group's electronic properties, enhancing lipophilicity and facilitating blood-brain barrier penetration.
The physical and chemical properties of 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one include:
These properties are critical for assessing its suitability for pharmaceutical applications.
The applications of 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one span several fields:
Regioselective synthesis of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one derivatives leverages strategic bond formations to position the trifluoromethylphenyl group and functional handles. A prominent approach employs reductive amination between 3-(trifluoromethyl)aniline and γ-keto aldehydes, followed by spontaneous lactamization. This one-pot sequence delivers the pyrrolidinone core with high regiocontrol, achieving yields of 78–92% under mild reducing conditions (e.g., NaBH₃CN in methanol at 25°C) [4] [6]. Crucially, the electron-withdrawing trifluoromethyl group enhances electrophilicity at the aniline’s nitrogen, accelerating imine formation and subsequent reduction .
Donor-acceptor cyclopropane methodologies offer an alternative cyclization route. Here, activated cyclopropanes react regioselectively with 3-(trifluoromethyl)aniline under Lewis acid catalysis (e.g., ZnI₂), forming γ-amino ester intermediates. Lactamization via heating in toluene then furnishes 4-amino-substituted derivatives like 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride (EVT-2830582) [4] [6]. This method tolerates diverse cyclopropane substituents, enabling access to C4-functionalized analogs critical for pharmacological optimization.
Table 1: Regioselective Synthetic Routes to 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one Derivatives
Method | Key Reagents/Conditions | Product Example | Yield | Regiocontrol |
---|---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, 25°C | 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one | 85% | High (>95:5) |
Cyclopropane Ring-Opening | ZnI₂, CH₂Cl₂; then Δ, toluene | 4-Amino-1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one | 78% | Exclusive C4-amino |
Industrial-scale synthesis of trifluoromethylphenyl-pyrrolidinone precursors employs vapor-phase reactions to enhance efficiency and purity. The synthesis of Fluazifop-butyl—a pioneering agrochemical TFMP derivative—utilizes a continuous vapor-phase process where 3-(trifluoromethyl)phenol reacts with butyl acrylate over solid acid catalysts (e.g., Al₂O₃-SiO₂) at 180–220°C . This method eliminates solvent handling, minimizes byproduct formation, and achieves >85% conversion with 99% selectivity for the target ester. Subsequent hydrolysis and coupling to the pyrrolidinone core under vapor-phase conditions enable kilogram-scale production of intermediates like 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 38348-84-4) . Key advantages include:
Continuous flow chemistry revolutionizes the synthesis of complex trifluoromethylated pyrrolidinones by enhancing reaction control and scalability. A fully automated platform integrates organozinc reagent generation from alkyl halides with Pd-catalyzed Negishi coupling to functionalize heteroaryl scaffolds (e.g., bromoindazoles) [9]. The workflow comprises:
This system synthesizes 54 compounds sequentially without manual intervention, enabling rapid exploration of C(sp³)-enriched analogs. For instance, coupling 5-bromo-1-methylindazole with benzylzinc bromide under continuous flow achieves 95% conversion, compared to 72% in batch mode [9].
Radiolabeled analogs of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one are pivotal for positron emission tomography (PET) imaging of cannabinoid receptors (CB1). Key derivatives include:
Deuterated analogs (e.g., [¹⁸F]FMPEP-d₂ ([¹⁸F]21)) incorporate deuterium at fluoromethoxy groups to retard metabolic defluorination. This kinetic isotope effect reduces radiometabolite formation in rats by 50%, improving signal accuracy [3].
Ruthenium-mediated deoxyradiofluorination further streamlines production. Phenolic precursors react with [¹⁸F]F⁻ and [Ru(p-cymene)₂Cl₂]₂ in a TRASIS AllinOne cassette system, yielding tracers like [¹⁸F]FPATPP in 34 ± 2% RCY within 55 minutes, with residual Ru < 0.1 ppm [10].
Table 2: Radiolabeled Analogs of 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Radiotracer | Isotope | Synthetic Route | Key Application | Molar Activity |
---|---|---|---|---|
[¹¹C]MePPEP | ¹¹C | N-Methylation with [¹¹C]CH₃I | CB1 receptor imaging (monkey brain) | >74 GBq/µmol |
[¹⁸F]FEPEP | ¹⁸F | Nucleophilic substitution (¹⁸F⁻ + tosylate) | CB1 density quantification in vivo | 620 ± 75 GBq/µmol |
[¹⁸F]FMPEP-d₂ | ¹⁸F | Deuteration-fluorination tandem | Reduced radiometabolite formation | 580 GBq/µmol |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1